2-(4-Chlorophenyl)-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione
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Overview
Description
2-(4-Chlorophenyl)-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione is a heterocyclic compound that features a thiadiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione typically involves the reaction of 4-chlorophenyl isothiocyanate with 2,2-dimethyl-1,3-propanediol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolidine ring to a more reduced form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazolidine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-quinoxalinecarboxamide: Another heterocyclic compound with a chlorophenyl group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with similar structural features.
Uniqueness
2-(4-Chlorophenyl)-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione is unique due to its specific thiadiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61938-35-0 |
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Molecular Formula |
C10H11ClN2O2S |
Molecular Weight |
258.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,4-dimethyl-1-oxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C10H11ClN2O2S/c1-10(2)9(14)13(16(15)12-10)8-5-3-7(11)4-6-8/h3-6,12H,1-2H3 |
InChI Key |
ZZGUWTQIBXYOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(S(=O)N1)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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